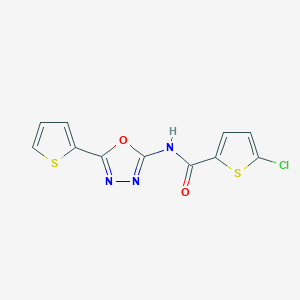

5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2S2/c12-8-4-3-6(19-8)9(16)13-11-15-14-10(17-11)7-2-1-5-18-7/h1-5H,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMHUXBZUTWVON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of thiophene-2-carboxamide with chlorinating agents to introduce the chloro group at the 5-position. Subsequent reactions may involve the formation of the oxadiazole ring through the reaction with hydrazine and carboxylic acids.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

Substitution: Substitution reactions can be carried out to replace the chloro group with other substituents, using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Amines, alcohols, and various nucleophiles

Major Products Formed:

Oxidation: Thiophene-2-carboxylic acid derivatives

Reduction: Reduced thiophene derivatives

Substitution: Substituted thiophene derivatives

Scientific Research Applications

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound with a unique chemical structure featuring two thiophene rings and an oxadiazole ring. It has potential applications in various scientific fields. The molecular formula is C₁₃H₈ClN₃O₂S₂ and the molecular weight is 319.79 g/mol.

Antimicrobial Applications

The compound has been studied for its antimicrobial potential, particularly against Neisseria gonorrhoeae strains. It is believed to interfere with essential biochemical pathways in bacteria, potentially disrupting cell wall synthesis or acting as an enzyme inhibitor, leading to bacterial death. It has demonstrated potent in vitro activity against resistant strains of Neisseria gonorrhoeae by inhibiting specific enzymes required for bacterial growth. Studies suggest it has high gastrointestinal absorption and can penetrate the blood-brain barrier, indicating potential for central nervous system effects.

Biochemical Properties

5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide interacts with enzymes involved in the biosynthesis of essential biomolecules in pathogens. Its efficacy and stability can be influenced by environmental factors, where the presence of other compounds can have synergistic effects, enhancing its activity. The compound remains stable under specific conditions, maintaining its inhibitory effects on bacterial and malaria parasite growth.

Metabolic Pathways

This compound interacts with enzymes and cofactors essential for its activity, and inhibits enzymes involved in cell wall synthesis and DNA replication in bacterial cells. It is transported across cell membranes by specific transporters and binding proteins, allowing it to reach its target sites within cells and tissues. The compound is directed to specific compartments or organelles within the cells, where it interacts with its target biomolecules.

Dosage Effects

Mechanism of Action

The mechanism by which 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-Containing 1,3,4-Oxadiazole Derivatives

- Structural Insights :

- The target compound lacks the sulfamoyl and morpholine groups present in rivaroxaban, which are critical for Factor Xa binding . Instead, its thiophene-oxadiazole backbone may favor interactions with microbial or viral targets, as seen in LMM5/LMM11 .

- Enantiomeric differences (e.g., 5-S vs. 5-R rivaroxaban) underscore the importance of stereochemistry in activity, though the target compound’s planar oxadiazole-thiophene system likely reduces stereochemical complexity .

Oxadiazole Derivatives with Varied Substituents

- Key Comparisons :

- Substituent Effects : The target compound’s thiophene groups may enhance π-π stacking in binding pockets compared to the alkyl/aryl substituents in 19b–19e, which improve lipophilicity and membrane permeability .

- Electron-Withdrawing Groups : The 5-Cl substituent on the thiophene ring (target compound) could mimic the electron-withdrawing nitro group in antiviral derivatives (), stabilizing charge-transfer interactions .

Carboxamide Derivatives with Alternative Heterocycles

- The 1,2,4-triazole core in 1396751-08-8 may enhance hydrogen-bonding interactions compared to the oxadiazole in the target compound .

Biological Activity

5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has attracted attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is . The structure includes a thiophene moiety and an oxadiazole ring, which contribute to its unique electronic properties and biological activity.

Synthesis

The synthesis of 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves:

- Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Coupling with Thiophene : The thiophene component is introduced through a palladium-catalyzed cross-coupling reaction.

- Final Formation : The oxadiazole-thiophene intermediate is reacted with 5-chlorothiophene-2-carboxylic acid chloride in the presence of a base to yield the final product.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles possess potent anticancer properties. For instance, compounds similar to 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry assays have indicated that it promotes apoptosis in a dose-dependent manner by activating caspase pathways and increasing p53 expression levels in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown activity against bacterial strains. For example, compounds similar to 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have been tested against various pathogens and exhibited promising results .

Case Studies

Several studies highlight the biological efficacy of oxadiazole derivatives:

- Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and evaluated against human cancer cell lines. The results demonstrated that modifications to the oxadiazole structure could enhance anticancer activity significantly .

- Antimicrobial Screening : In a study screening various substituted oxadiazoles against bacterial strains, specific derivatives showed selective inhibition at nanomolar concentrations .

Q & A

Q. Optimization Considerations :

- Reaction Solvents : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.

- Temperature Control : Maintain reflux (80–100°C) during oxadiazole formation to minimize side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity yields (>70%) .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.6 ppm confirm thiophene protons; δ 8.1–8.3 ppm indicate oxadiazole NH groups.

- ¹³C NMR : Carboxamide carbonyl signals appear at ~165–170 ppm .

- IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O amide) and ~1250 cm⁻¹ (C-O-C oxadiazole) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 332.81 for C₁₅H₁₃ClN₄OS) validate the molecular formula .

Advanced: How can contradictory bioactivity data in antimicrobial assays be resolved?

Discrepancies in antimicrobial activity (e.g., variable MIC values against S. aureus) may arise from:

- Assay Conditions : Differences in pH (e.g., acidic vs. neutral media) alter compound solubility and target binding .

- Structural Analogues : Compare activity with derivatives (e.g., thiadiazole vs. oxadiazole variants) to isolate functional group contributions .

- Mechanistic Studies : Use fluorescence quenching or SPR to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) .

Advanced: What computational methods predict binding modes to therapeutic targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., FabH).

- Key interactions: Hydrogen bonding between the carboxamide group and Arg-841 in EGFR .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes in physiological conditions .

Basic: How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition above 180°C (DSC/TGA data).

- Photostability : UV light exposure (254 nm) degrades the thiophene ring; store in amber vials at 4°C .

- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO for stock solutions .

Advanced: What strategies enhance bioavailability for in vivo studies?

- Prodrug Design : Introduce ester groups at the carboxamide to improve membrane permeability .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic assays .

- Metabolic Stability : Assess CYP450 interactions via liver microsome assays to identify metabolic hotspots (e.g., oxadiazole ring) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Oxadiazole Ring Opening : Occurs under strong acidic conditions; neutralize with NaHCO₃ during workup .

- Thiophene Chlorination Over-Substitution : Control stoichiometry (1:1 Cl₂/thiophene) and reaction time (<2 hrs) .

- Byproduct Formation : Monitor intermediates via TLC (Rf 0.5 in ethyl acetate/hexane) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Thiophene Modifications : Adding electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity but reduces solubility .

- Oxadiazole Substitutions : Replacing sulfur with selenium increases antioxidant capacity but may introduce toxicity .

- Bioisosteric Replacement : Substitute the oxadiazole with triazole to improve metabolic stability .

Basic: What in vitro assays are suitable for initial anticancer screening?

- MTT Assay : Test against HeLa or MCF-7 cells (IC₅₀ values <10 μM suggest potency) .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .

- Cytotoxicity Controls : Compare with cisplatin or doxorubicin to benchmark activity .

Advanced: How can crystallography resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.